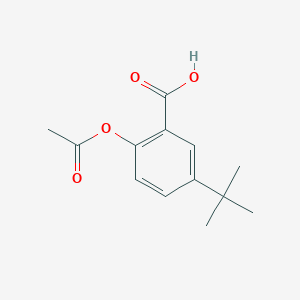
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetoxy group, and a tert-butyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- typically involves the acetylation of 5-tert-butylsalicylic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-5-tert-butylbenzoic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 5-tert-butylsalicylic acid.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-5-tert-butylbenzoic acid.
Reduction: 5-tert-Butylsalicylic acid.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-tert-butylsalicylic acid, which can then interact with enzymes and receptors in biological systems. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-tert-Butylsalicylic acid: Similar structure but lacks the acetoxy group.
2-Acetoxybenzoic acid: Similar structure but lacks the tert-butyl group.
2-Hydroxy-5-tert-butylbenzoic acid: Similar structure but has a hydroxyl group instead of an acetoxy group.
Uniqueness: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is unique due to the presence of both the acetoxy and tert-butyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-acetyloxy-5-tert-butylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(13(2,3)4)7-10(11)12(15)16/h5-7H,1-4H3,(H,15,16) |
InChI Key |
JIAQBCQTAFAXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
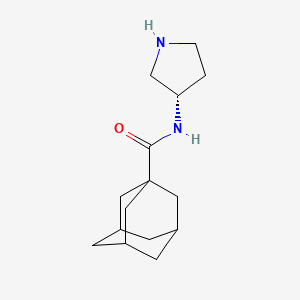
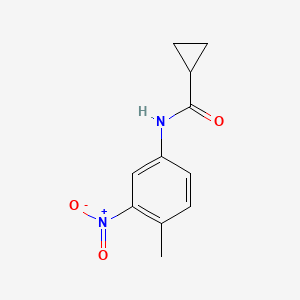

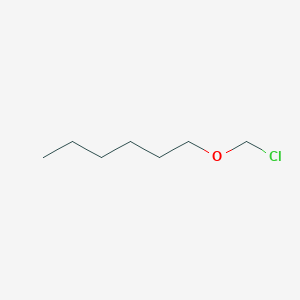


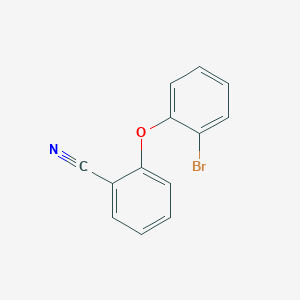
![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)

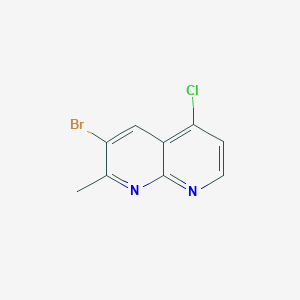

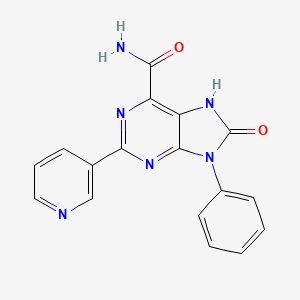
![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
